molecular formula C12H18N4O2 B14368314 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 90162-64-4

7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14368314
CAS No.: 90162-64-4
M. Wt: 250.30 g/mol
InChI Key: QEDGMKYXQJZHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally characterized by a purine ring substituted with a 2-methylpropyl group at the 7th position and a propyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative. The process may involve:

    Starting Material: A purine derivative such as xanthine.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the purine ring or the side chains, potentially converting ketones to alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Aprotic solvents like DMF, DMSO, or acetonitrile.

Major Products:

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized purine derivatives.

Chemistry:

    Synthesis of Nucleotides: The compound can be used as an intermediate in the synthesis of modified nucleotides for research in genetics and molecular biology.

    Catalysis: It may serve as a ligand in coordination chemistry for catalysis.

Biology and Medicine:

    Pharmacology: Potential use in drug design and development, particularly for targeting purine receptors or enzymes.

    Biochemical Studies: Used in studies involving purine metabolism and related pathways.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes involved in purine metabolism. It may also bind to purine receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar purine structure with methyl groups at different positions.

    Theobromine (3,7-Dimethylxanthine): Another purine derivative with methyl groups at the 3rd and 7th positions.

    Theophylline (1,3-Dimethylxanthine): Similar structure with methyl groups at the 1st and 3rd positions.

Uniqueness: 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl and propyl groups can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other purine derivatives.

Properties

CAS No.

90162-64-4

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

7-(2-methylpropyl)-3-propylpurine-2,6-dione

InChI

InChI=1S/C12H18N4O2/c1-4-5-16-10-9(11(17)14-12(16)18)15(7-13-10)6-8(2)3/h7-8H,4-6H2,1-3H3,(H,14,17,18)

InChI Key

QEDGMKYXQJZHAK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)NC1=O)N(C=N2)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.